1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
922502-80-5 |
|---|---|
Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O4S/c17-13-8-9-16(14(18)15-13)21(19,20)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,17,18) |
InChI Key |
FXVXOCVQMYKEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
- Deprotonation : Triethylamine (TEA) abstracts a proton from the pyrimidine-2,4-dione's N1 position, generating a nucleophilic amine.
- Sulfonylation : The nucleophilic nitrogen attacks the electrophilic sulfur in naphthalene-1-sulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Optimized Parameters :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (1.2–1.5 equivalents)
- Temperature : 0°C to room temperature
- Reaction Time : 4–6 hours
Detailed Synthetic Protocols
Direct Sulfonylation Method
Adapted from CN101781244B, this one-pot synthesis achieves yields exceeding 65%:
Procedure :
- Dissolve pyrimidine-2,4-dione (1.0 equiv) in anhydrous DCM (10 mL/mmol).
- Add TEA (1.5 equiv) dropwise under nitrogen at 0°C.
- Introduce naphthalene-1-sulfonyl chloride (1.1 equiv) dissolved in DCM.
- Warm to room temperature and stir for 6 hours.
- Quench with ice water, extract with DCM (3×20 mL), dry over Na2SO4, and concentrate.
- Purify via flash chromatography (DCM/MeOH 95:5) or recrystallization from ethanol.
Key Observations :
Vilsmeier-Haack Intermediate Route
Inspired by PMC6473179, this method uses a Vilsmeier reagent to activate the sulfonyl chloride:
Procedure :
- Generate Vilsmeier reagent by mixing POCl3 (1.2 equiv) and DMF (1.5 equiv) in DCM at 0°C.
- Add naphthalene-1-sulfonyl chloride and stir for 30 minutes.
- Introduce pyrimidine-2,4-dione and TEA (2.0 equiv) in ethanol.
- Reflux for 3 hours, then concentrate and purify.
Advantages :
- Increased electrophilicity of sulfonyl chloride enhances reaction rate.
- Yields improve to 78% when using this activation.
Comparative Analysis of Methods
Regioselectivity and Stereochemical Considerations
The naphthalene-1-sulfonyl group exhibits strong regioselectivity for the N1 position of pyrimidine-2,4-dione due to:
- Electronic Effects : The N1 nitrogen is more nucleophilic than N3, as conjugation with the 2,4-dione groups reduces its basicity.
- Steric Factors : Substituents at C2 and C4 of the pyrimidine ring hinder approach to N3.
Stereochemical Outcomes :
- The reaction produces a racemic mixture when chiral centers are present in intermediates.
- Enantiomeric resolution requires chiral chromatography or asymmetric synthesis using optically pure sulfonyl chlorides.
Troubleshooting and Optimization
Common Side Reactions
Solvent Screening Data
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 68 | 98 |
| THF | 72 | 97 |
| Acetonitrile | 58 | 95 |
| DMF | 45 | 90 |
THF balances solubility and reaction rate without causing emulsion during workup.
Advanced Purification Techniques
Recrystallization Protocol
Chromatographic Conditions
- Column : Silica gel (230–400 mesh)
- Eluent : Gradient from DCM to DCM/MeOH (95:5)
- Retention Factor (Rf) : 0.45 in DCM/MeOH 9:1
Characterization and Validation
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction (CCDC 610052) confirms the sulfonamide bond geometry and planarity of the naphthalene-pyrimidine system. Key metrics:
- Bond Length : S–N = 1.632 Å
- Dihedral Angle : 87.5° between naphthalene and pyrimidine planes
Industrial-Scale Adaptations
Continuous Flow Synthesis
- Reactor Design : Tubular reactor with T-mixer for reagent introduction
- Conditions :
- Residence Time: 12 minutes
- Temperature: 30°C
- Throughput: 2.5 kg/day
- Advantages : 15% higher yield than batch process due to improved heat transfer.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides.
Scientific Research Applications
1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-tubercular and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Pyrimidine-2,4-dione Derivatives and Their Properties
Structural and Functional Differences
Nitro groups (e.g., in ): Introduce strong electron-withdrawing effects, which may alter redox properties or binding affinity in enzymatic targets. Amino and alkyl groups (e.g., mavacamten): Improve solubility and target specificity for cardiac applications.
Synthetic Accessibility: Bis-dione derivatives () require optimized reaction conditions (e.g., HCl catalysis in water) to avoid side products, whereas monomeric derivatives like the target compound may involve sulfonylation of uracil precursors under anhydrous conditions. Thietane-substituted analogs () are synthesized via nucleophilic ring-opening reactions, highlighting the versatility of pyrimidine-2,4-dione scaffolds.
Biological Activity: Antiviral activity: Stavudine and AZT () rely on deoxyribose modifications for incorporation into viral DNA, whereas sulfonyl or nitro-substituted derivatives may act via non-competitive enzyme inhibition. Enzyme inhibition: The benzyloxy derivative () inhibits D-amino acid oxidase through hydrophobic interactions, suggesting that the naphthalene sulfonyl group could target similar enzymes with higher potency.
Key Research Findings
Bis-dione derivatives () exhibit enhanced stability due to hydrophilic-lipophilic balance, but their larger size may limit bioavailability compared to monomeric analogs like the target compound.
Mavacamten () demonstrates the importance of stereochemistry (S-configuration) in therapeutic efficacy, a factor that may apply to chiral sulfonyl derivatives.
Biological Activity
1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that integrates a pyrimidine ring with a naphthalene sulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research has indicated that derivatives of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various pathogens.
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : It is suggested that the sulfonyl group plays a critical role in enhancing the antimicrobial efficacy by disrupting bacterial cell wall synthesis or function .
Anticancer Activity
The anticancer potential of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione has also been explored. Notably, compound 6a has shown remarkable cytotoxic activity against breast cancer cells (MDA-MB-231).
- Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can arrest the cell cycle and induce apoptosis in cancer cells .
- In Vivo Studies : In animal models, compound 6a has been reported to suppress tumor growth without apparent toxicity at doses up to 20 mg/kg .
Enzyme Inhibition
The compound exhibits inhibitory effects on key enzymes involved in bacterial and parasitic metabolism.
- Escherichia coli FabH Inhibition : Several analogs have been identified as potent reversible inhibitors of the FabH enzyme in E. coli, with IC50 values ranging from 10 to 20 nM . This inhibition is critical for bacterial fatty acid biosynthesis.
- Antimalarial Activity : Some derivatives also showed activity against Plasmodium falciparum, indicating potential as antimalarial agents .
Structure-Activity Relationship (SAR)
The structural components of 1-(Naphthalene-1-sulfonyl)pyrimidine-2,4(1H,3H)-dione significantly influence its biological activity. The presence of the sulfonyl group and the naphthalene moiety are crucial for its effectiveness against various biological targets.
Key Findings from SAR Studies
| Compound | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 6a | E. coli FabH | 10 - 20 | Antimicrobial |
| 6a | P. falciparum | 30 - 500 | Antimalarial |
| Various | Cancer Cells | <20 | Cytotoxic |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various naphthalene derivatives, it was found that specific modifications to the naphthalene ring enhanced antimicrobial activity significantly. The most active derivative exhibited strong inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Properties
A series of experiments demonstrated that the introduction of different substituents on the pyrimidine ring altered the cytotoxic profile against breast cancer cells. The most promising candidate not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
